molecular formula C4H6O6 B14598666 Butanedioic acid, 2,2-dihydroxy- CAS No. 60047-52-1

Butanedioic acid, 2,2-dihydroxy-

Cat. No.: B14598666
CAS No.: 60047-52-1
M. Wt: 150.09 g/mol
InChI Key: RUVFIDKLDALOGA-UHFFFAOYSA-N
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Description

Butanedioic acid, 2,2-dihydroxy- (hypothetical structure: HOOC-C(OH)₂-CH₂-COOH) is a dicarboxylic acid with two hydroxyl groups on the second carbon of the four-carbon chain. Structurally, it combines features of succinic acid (butanedioic acid) and vicinal diols. This article compares it to structurally related compounds from the evidence, focusing on substituents, functional groups, and molecular characteristics.

Properties

CAS No.

60047-52-1

Molecular Formula

C4H6O6

Molecular Weight

150.09 g/mol

IUPAC Name

2,2-dihydroxybutanedioic acid

InChI

InChI=1S/C4H6O6/c5-2(6)1-4(9,10)3(7)8/h9-10H,1H2,(H,5,6)(H,7,8)

InChI Key

RUVFIDKLDALOGA-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(C(=O)O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanedioic acid, 2,2-dihydroxy- can be synthesized through several methods. One common method involves the oxidation of maleic anhydride with hydrogen peroxide in the presence of a catalyst such as tungstic acid. This reaction produces epoxysuccinic acid, which is then hydrolyzed to yield tartaric acid .

Industrial Production Methods

Industrially, tartaric acid is often produced as a byproduct of the wine industry. During the fermentation process, potassium bitartrate precipitates out of the wine and is collected. This precipitate is then purified and converted into tartaric acid through a series of chemical reactions, including neutralization with calcium hydroxide and subsequent acidification with sulfuric acid .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,2-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce oxalic acid and other byproducts.

    Reduction: Reduction of tartaric acid can yield dihydroxybutyric acid.

    Esterification: Reacts with alcohols to form esters, such as diethyl tartrate.

    Dehydration: Can form cyclic anhydrides under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

    Dehydration: Heating under reduced pressure.

Major Products

    Oxalic acid: from oxidation.

    Dihydroxybutyric acid: from reduction.

    Diethyl tartrate: from esterification.

    Cyclic anhydrides: from dehydration.

Scientific Research Applications

Butanedioic acid, 2,2-dihydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butanedioic acid, 2,2-dihydroxy- involves its ability to donate protons due to its diprotic nature. This property allows it to participate in various biochemical pathways, including the Krebs cycle, where it acts as an intermediate. The compound interacts with enzymes and other molecular targets, facilitating metabolic processes and energy production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3-Dihydroxy-3-methylbutanoic Acid

  • Structure: A monocarboxylic acid (C₄H₈O₄) with hydroxyl groups on C2 and C3, and a methyl group on C3.
  • Key Features :
    • Chiral centers at C2 and C3, leading to stereoisomerism.
    • Molecular weight: 136.12 g/mol.
    • Applications: Found in microbial metabolism and natural products.
  • Contrast: Unlike the target compound, this is a monocarboxylic acid with a branched methyl group, reducing its polarity compared to dicarboxylic acids.

2,2-Dihydroxyacetic Acid

  • Structure : A two-carbon dicarboxylic acid (C₂H₄O₄) with hydroxyl groups on C2.
  • Key Features :
    • Molecular weight: 108.04 g/mol.
    • High solubility in water due to polar hydroxyl and carboxylic groups.
    • Use: Laboratory reagent and precursor in organic synthesis.
  • Contrast : Shorter carbon chain and geminal diol configuration, which may lead to higher acidity and reactivity compared to the four-carbon target compound.

2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)

  • Structure : A substituted acetic acid (C₁₄H₁₂O₃) with two phenyl groups and a hydroxyl group on C2.
  • Key Features :
    • Molecular weight: 228.25 g/mol.
    • Bulky phenyl groups enhance steric hindrance, reducing reactivity.
    • Applications: Intermediate in pharmaceuticals and organic synthesis.
  • Contrast: Aromatic substituents and monocarboxylic structure distinguish it from the aliphatic, dicarboxylic target compound.

Butanedioic Acid Derivatives (2,3-Diphenyl and 2,3-Dichloro)

  • Structures :
    • 2,3-Diphenylbutanedioic acid (C₁₆H₁₄O₄): Phenyl groups on C2 and C3.
    • 2,3-Dichlorobutanedioic acid dimethyl ester (C₄H₄Cl₂O₄): Chlorine substituents on C2 and C3.
  • Key Features :
    • Both exhibit planar symmetry (meso forms possible).
    • Molecular weights: 270.28 g/mol (diphenyl) and 215.03 g/mol (dichloro).
    • Applications: Used in polymer synthesis and agrochemicals.
  • Contrast : Halogen or aryl substituents increase hydrophobicity and alter electronic properties compared to hydroxyl groups.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Properties/Applications
Butanedioic acid, 2,2-dihydroxy-* C₄H₆O₆ 150.09 (hypothetical) -OH (C2), -COOH (C1, C4) Dicarboxylic acid, diol Potential chelating agent (theoretical)
2,3-Dihydroxy-3-methylbutanoic acid C₅H₁₀O₄ 136.12 -OH (C2, C3), -CH₃ (C3) Monocarboxylic acid Microbial metabolites
2,2-Dihydroxyacetic acid C₂H₄O₄ 108.04 -OH (C2) Dicarboxylic acid Laboratory synthesis
2,2-Diphenyl-2-hydroxyacetic acid C₁₄H₁₂O₃ 228.25 -C₆H₅ (C2), -OH (C2) Monocarboxylic acid Pharmaceutical intermediates
2,3-Diphenylbutanedioic acid C₁₆H₁₄O₄ 270.28 -C₆H₅ (C2, C3) Dicarboxylic acid Polymer additives
2,3-Dichlorobutanedioic acid dimethyl ester C₄H₄Cl₂O₄ 215.03 -Cl (C2, C3), -OCH₃ Diester, dichloro Agrochemical synthesis

*Hypothetical structure inferred from nomenclature.

Research Findings and Limitations

  • Steric and Electronic Effects : The geminal diol configuration in the target compound may lead to instability, as seen in 2,2-dihydroxyacetic acid , which is stabilized by hydrogen bonding. Bulky substituents (e.g., phenyl or chlorine) in analogs reduce reactivity but enhance thermal stability .
  • Acidity : Dicarboxylic acids with hydroxyl groups (e.g., tartaric acid analogs) typically exhibit stronger acidity due to multiple deprotonation sites. The target compound’s acidity is theorized to exceed that of succinic acid (pKa₁ ~4.2).
  • Synthesis Challenges: No direct synthesis routes for 2,2-dihydroxybutanedioic acid are documented in the evidence. Related compounds (e.g., ’s 2,3-bis[(3,4-dimethoxyphenyl)methyl]butanedioic acid) use multi-step alkylation and oxidation, suggesting similar strategies might apply .

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